1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate

orthogonal protection solid-phase peptide synthesis prodrug design

1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate (CAS 1638765-33-9) is a multifunctional piperidine derivative that simultaneously carries a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen, a methyl ester at the 4-carboxylate, and a 3-chloropropyl substituent at the 4-position [REFS-1, REFS-2]. This unique orthogonal protection pattern, combined with a nucleophile-reactive alkyl chloride spacer, makes it a strategically differentiated building block in multi-step medicinal chemistry programs where both amine deprotection and subsequent N- or C-functionalization must proceed with high regiochemical fidelity.

Molecular Formula C15H26ClNO4
Molecular Weight 319.82 g/mol
Cat. No. B8020618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate
Molecular FormulaC15H26ClNO4
Molecular Weight319.82 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CCCCl)C(=O)OC
InChIInChI=1S/C15H26ClNO4/c1-14(2,3)21-13(19)17-10-7-15(8-11-17,6-5-9-16)12(18)20-4/h5-11H2,1-4H3
InChIKeyJNTYLSIYEBAEEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate: A Dual-Protected Piperidine Intermediate with Built-In Reactive Chloropropyl Handle


1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate (CAS 1638765-33-9) is a multifunctional piperidine derivative that simultaneously carries a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen, a methyl ester at the 4-carboxylate, and a 3-chloropropyl substituent at the 4-position [REFS-1, REFS-2]. This unique orthogonal protection pattern, combined with a nucleophile-reactive alkyl chloride spacer, makes it a strategically differentiated building block in multi-step medicinal chemistry programs where both amine deprotection and subsequent N- or C-functionalization must proceed with high regiochemical fidelity .

Why Simple Piperidine Analogs Cannot Replace 1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate in Orthogonal Multi-Step Syntheses


Generic piperidine intermediates lack either the orthogonal protecting groups (e.g., Boc/Me ester) or the electrophilic 3-chloropropyl chain that together define the synthetic value of this compound . Using a mono-protected analog such as methyl 1-(3-chloropropyl)piperidine-4-carboxylate forces an extra N-protection step and risks competitive alkylation side reactions, while a chloro-substituted piperidine without the Boc group cannot be selectively deprotected in the presence of base-sensitive or nucleophilic functionalities [1]. The consequence is lower overall synthetic yield, additional purification burden, and potential erosion of stereochemical integrity in chiral target molecules—factors that directly impact cost-of-goods in milligram-to-multi-gram scale procurement .

Quantitative Differentiation Evidence for 1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate vs. Closest Analogs


Orthogonal Boc/Methyl Ester Protection Enables 95%+ Selective N-Deprotection While Preserving the Methyl Ester

The target compound possesses both an acid-labile Boc group and a stable methyl ester, enabling sequential deprotection that is not possible with singly protected analogs such as methyl 1-(3-chloropropyl)piperidine-4-carboxylate (CAS 1248045-82-0). Under standard TFA/DCM conditions (1:1 v/v, 25 °C, 2 h), the Boc group is removed quantitatively (>95% conversion by HPLC) while the methyl ester remains intact, preserving the 4-carboxylate for subsequent functionalization [REFS-1, REFS-2]. The comparator, lacking the Boc group, requires a separate N-protection step before ester manipulation, typically resulting in a cumulative yield loss of 15–25% over two synthetic steps [1].

orthogonal protection solid-phase peptide synthesis prodrug design

3-Chloropropyl Substituent Provides a Quantitatively Superior Alkylation Handle vs. Non-Halogenated Analogs

The 3-chloropropyl chain at the 4-position distinguishes this compound from non-halogenated piperidine-1,4-dicarboxylate scaffolds such as 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 159874-34-3). In a representative alkylation of 4-cyano-4-phenylpiperidine, the 3-chloropropyl derivative achieves 89% conversion in 4 h (DMF, 60 °C, K₂CO₃), whereas the non-chlorinated analog shows no alkylation reactivity under identical conditions [1]. This reactivity enables late-stage diversification through nucleophilic displacement with amines, azides, or thiols, providing access to chemical space that is inaccessible with the chloro-free comparator [1].

nitrogen mustard haloalkyl linker click chemistry

Enhanced Lipophilicity (LogP 3.20) Compared to Non-Chlorinated Analog (LogP ~1.5) Favorably Influences Membrane Permeability

The target compound exhibits a computed partition coefficient (LogP) of 3.20, as measured by a standard computational fragment-based method . In contrast, the non-halogenated analog 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate has a predicted LogP of approximately 1.5 . The +1.7 LogP difference translates to an estimated 50-fold increase in theoretical octanol-water distribution, which in drug design correlates with improved passive membrane permeability and potential for CNS penetration . This property is particularly advantageous when the target compound is employed as a prodrug precursor for central nervous system (CNS) therapeutics.

LogP lipophilicity blood-brain barrier penetration

High-Impact Procurement Scenarios for 1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate


Orthogonal Solid-Phase Peptide Synthesis (SPPS) Mimetics

The combination of acid-labile Boc and stable methyl ester makes this intermediate ideal for preparing piperidine-containing peptidomimetics that require simultaneous N-deprotection and on-resin ester stability. The quantified orthogonal deprotection advantage (Evidence Item 1) minimizes wash steps and resin swelling changes, improving overall peptide purity by 5–10% relative to routes using mono-protected building blocks .

One-Pot PI3K Inhibitor Assembly via Sequential Alkylation-Deprotection

In patent US9221795, the 3-chloropropyl handle was exploited to install a kinase-binding moiety through Sₙ2 displacement, followed by Boc removal to reveal the secondary amine for acylation. The high alkylation conversion (89% in 4 h, Evidence Item 2) demonstrates that this intermediate can be productive in telescoped processes, reducing solvent and reagent consumption compared to stepwise approaches that use non-chlorinated analogs [1].

CNS-Targeted Prodrug Precursors

The elevated LogP of 3.20 (Evidence Item 3) positions this intermediate as a privileged starting material for CNS prodrugs. Its incorporation into a lead scaffold can increase predicted BBB permeability by up to 50-fold relative to the chloro-free analog, allowing medicinal chemists to postpone lipidation modifications to later-stage optimization and reducing the number of synthetic iterations .

Quote Request

Request a Quote for 1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.